3-[1-(4-Fluorophenyl)-2-oxidanylidene-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoic acid
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Overview
Description
3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid is a complex organic compound with a unique structure that includes a benzyloxy group, a fluorophenyl group, and an azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Azetidinone Ring: This can be achieved through a involving a ketene and an imine.
Introduction of the Benzyloxy Group: This step involves the protection of a phenol group with a benzyl group using benzyl chloride and a base such as sodium hydride.
Addition of the Fluorophenyl Group: This can be done through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Final Coupling and Deprotection: The final step involves coupling the intermediate with propanoic acid and deprotecting the benzyloxy group to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems to enhance reaction efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of a benzaldehyde derivative.
Reduction: Reduction reactions can target the azetidinone ring, potentially converting it to a more saturated ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated azetidinone derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it is used to study enzyme interactions and as a potential inhibitor of specific enzymes due to its unique structure.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of advanced materials and as a precursor for the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and fluorophenyl groups play a crucial role in binding to these targets, while the azetidinone ring can interact with active sites, potentially inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 3-((2S,3R)-2-(4-Methoxyphenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid
- 3-((2S,3R)-2-(4-Hydroxyphenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid
Uniqueness
The presence of the benzyloxy group in 3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid provides unique steric and electronic properties that can enhance its binding affinity and specificity for certain molecular targets compared to similar compounds.
Properties
IUPAC Name |
3-[1-(4-fluorophenyl)-2-oxo-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c26-19-8-10-20(11-9-19)27-24(22(25(27)30)14-15-23(28)29)18-6-12-21(13-7-18)31-16-17-4-2-1-3-5-17/h1-13,22,24H,14-16H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJPXOLPAHAPAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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